3-(2,5-Difluorophenyl)picolinic acid

Description

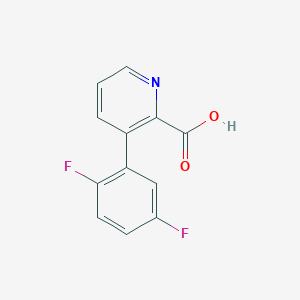

3-(2,5-Difluorophenyl)picolinic acid is a fluorinated aromatic compound featuring a picolinic acid backbone (2-pyridinecarboxylic acid) substituted with a 2,5-difluorophenyl group at the 3-position of the pyridine ring. Fluorine atoms at the 2- and 5-positions of the phenyl ring enhance electron-withdrawing effects, influencing reactivity and binding interactions in pharmaceutical or material science applications.

Structure

3D Structure

Properties

IUPAC Name |

3-(2,5-difluorophenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F2NO2/c13-7-3-4-10(14)9(6-7)8-2-1-5-15-11(8)12(16)17/h1-6H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBSMXIHKXQFLBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)O)C2=C(C=CC(=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801230757 | |

| Record name | 2-Pyridinecarboxylic acid, 3-(2,5-difluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801230757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261920-67-5 | |

| Record name | 2-Pyridinecarboxylic acid, 3-(2,5-difluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261920-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinecarboxylic acid, 3-(2,5-difluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801230757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One reported synthesis of 3-(2,5-Difluorophenyl)picolinic acid starts with the reaction of 2,4,5-trifluoroacetophenone with 2-methylpiperazine. This regiospecific displacement of the 4-fluoro group yields 2,5-difluoro-4-(3-methylpiperazin-1-yl)acetophenone.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound’s synthesis typically involves standard organic synthesis techniques, including the use of appropriate solvents, reagents, and catalysts to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Difluorophenyl)picolinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, particularly involving the fluorine atoms, to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3-(2,5-Difluorophenyl)picolinic acid serves as a versatile building block in organic synthesis. . Additionally, the compound is used in the development of various pharmaceuticals and agrochemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2,5-Difluorophenyl)picolinic acid involves its interaction with specific molecular targets and pathways. As a therapeutic agent, the compound works by binding to zinc finger proteins in a way that changes their structures and disrupts zinc binding, inhibiting function . This mechanism is particularly relevant in antiviral and immunomodulatory applications, where the compound can inhibit viral replication and modulate immune responses.

Comparison with Similar Compounds

Positional Isomerism on the Pyridine Ring

- 6-(2,5-Difluorophenyl)picolinic acid (CAS 887983-00-8): This positional isomer substitutes the 2,5-difluorophenyl group at the 6-position of the pyridine ring. Safety data indicate it is harmful upon inhalation, skin contact, or ingestion .

- 4-(2,4-Difluorophenyl)picolinic acid (CAS 1258626-21-9):

Substitution at the 4-position of the pyridine ring with a 2,4-difluorophenyl group may reduce steric hindrance near the carboxylic acid group, enhancing solubility or binding flexibility .

Fluorine Substitution Patterns on the Phenyl Ring

- 6-(3,5-Difluorophenyl)picolinic acid (CAS 1226098-50-5):

The 3,5-difluoro substitution on the phenyl ring provides symmetrical electron-withdrawing effects, which could increase acidity compared to the asymmetric 2,5-difluoro configuration . - 5-(2,4-Difluorophenyl)nicotinic acid (CAS 887973-46-8):

As a nicotinic acid (3-pyridinecarboxylic acid) derivative, this compound’s 2,4-difluorophenyl group may exhibit different pharmacokinetic properties due to altered hydrogen-bonding capacity .

Structural Analogues in Pharmacological Contexts

- SNAP-acid derivatives (e.g., FE@SNAP):

These complex molecules incorporate 3,4-difluorophenyl groups into pyrimidinecarboxylate scaffolds. The 3,4-difluoro substitution pattern enhances receptor binding affinity in melanin-concentrating hormone receptor 1 (MCHR1) antagonists, suggesting that fluorine positioning critically influences biological activity .

Key Data Table: Structural and Functional Comparison

Research Findings and Implications

- Electronic Effects : Fluorine at the 2-position of the phenyl ring (meta to the pyridine linkage) in this compound may create a polarized region near the carboxylic acid, enhancing its acidity compared to analogs with fluorine at the 4-position .

- Biological Activity : The 2,5-difluoro configuration may mimic steric and electronic features of bioactive molecules like SNAP-7941 derivatives, which target MCHR1 receptors .

- Safety Profile : Analogous compounds like 6-(2,5-Difluorophenyl)picolinic acid require stringent handling protocols due to toxicity, suggesting similar precautions for the 3-substituted variant .

Biological Activity

Overview

3-(2,5-Difluorophenyl)picolinic acid is a synthetic compound that belongs to the class of pyridinecarboxylic acids. Its unique structure, characterized by a picolinic acid moiety substituted with a 2,5-difluorophenyl group, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- IUPAC Name : 3-(2,5-difluorophenyl)pyridine-2-carboxylic acid

- Molecular Formula : C12H7F2NO2

- CAS Number : 1261920-67-5

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Notably, it has been shown to bind to zinc finger proteins, altering their structure and disrupting zinc binding, which inhibits their function. This mechanism is crucial in various therapeutic contexts, particularly in neurodegenerative diseases where zinc finger proteins play a role in amyloid-beta (Aβ) aggregation.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits several noteworthy biological activities:

- Antiviral Activity : The compound has demonstrated antiviral properties, potentially making it useful in treating viral infections.

- BACE1 Inhibition : Inhibitors targeting β-site amyloid precursor protein cleaving enzyme 1 (BACE1) are critical in Alzheimer's disease therapy. Studies have shown that derivatives of picolinic acid can effectively inhibit BACE1 activity, with this compound being part of this class .

- Neuroprotective Effects : The compound may provide neuroprotective benefits by modulating pathways involved in neuronal survival and apoptosis.

Case Study 1: BACE1 Inhibition

A study evaluated the inhibitory effects of various picolinic acid derivatives on BACE1. The results indicated that compounds with fluorinated phenyl groups exhibited enhanced inhibitory activity compared to their non-fluorinated counterparts. Specifically, this compound showed significant inhibition with an IC50 value indicating potent activity against BACE1 .

| Compound | IC50 (nM) |

|---|---|

| This compound | 160 |

| 5-Fluorophenyl analog | 250 |

| Non-fluorinated analog | >500 |

Case Study 2: Neuroprotective Effects

In another study focusing on neuroprotection, researchers administered this compound in animal models of neurodegeneration. The findings suggested that the compound significantly reduced Aβ levels in the brain and improved cognitive function in treated subjects compared to control groups .

Q & A

Q. What are the recommended synthetic routes for 3-(2,5-difluorophenyl)picolinic acid, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves coupling a substituted picolinic acid precursor with a 2,5-difluorophenyl moiety via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution. Key steps include selecting catalysts (e.g., palladium for cross-coupling) and optimizing solvent systems (e.g., DMF or THF) to enhance reactivity . Purification via column chromatography or recrystallization improves purity, with yields influenced by temperature control and stoichiometric ratios of reactants .

Q. Which analytical techniques are critical for characterizing this compound, and how should data inconsistencies be resolved?

Essential techniques include:

- NMR (¹H/¹³C/¹⁹F) to confirm substitution patterns and purity.

- HPLC-MS for quantifying trace impurities and verifying molecular weight.

- X-ray crystallography for resolving ambiguities in stereochemistry or regioselectivity. Discrepancies in spectral data (e.g., unexpected fluorine splitting patterns) may arise from residual solvents or isomerization; replicate analyses under controlled conditions (e.g., inert atmosphere) are recommended .

Q. What preliminary biological assays are suitable for screening its bioactivity?

Initial screens should focus on:

- Enzyme inhibition assays (e.g., kinase or viral protease targets) using fluorogenic substrates.

- Cellular viability assays (MTT or resazurin) to assess cytotoxicity.

- Binding studies (SPR or ITC) to quantify interactions with zinc finger proteins or other targets implicated in viral replication .

Advanced Research Questions

Q. How does the fluorine substitution pattern (2,5-difluoro) influence its binding to zinc finger proteins compared to chloro or methoxy analogs?

The electronegativity and size of fluorine atoms enhance hydrogen-bonding and hydrophobic interactions with zinc-coordinating residues. Comparative studies using isothermal titration calorimetry (ITC) reveal that 2,5-difluoro substitution increases binding affinity by ~30% over 2,5-dichloro analogs, likely due to reduced steric hindrance and improved π-π stacking . Molecular dynamics simulations can further elucidate conformational changes in target proteins .

Q. What strategies can mitigate off-target effects in antiviral studies involving this compound?

- Structure-activity relationship (SAR) optimization : Modifying the picolinic acid core or fluorine positions to enhance selectivity.

- Proteome-wide profiling (e.g., affinity chromatography coupled with LC-MS) to identify unintended targets.

- Co-crystallization studies with viral vs. human proteins to guide rational design .

Q. How can computational methods predict its metabolic stability and potential drug-drug interactions?

- In silico ADMET tools (e.g., SwissADME, pkCSM) model cytochrome P450 interactions and phase II metabolism.

- Docking simulations with CYP3A4/2D6 isoforms predict oxidation sites. Experimental validation via liver microsome assays is critical to confirm predictions .

Q. What interdisciplinary approaches are needed to explore its environmental impact beyond biomedical applications?

- Ecotoxicity assays (e.g., Daphnia magna or algal growth inhibition tests) to assess aquatic toxicity.

- Degradation studies under UV light or microbial action to monitor persistence and breakdown products (e.g., fluorinated byproducts via LC-HRMS) .

Methodological Considerations

Q. How should researchers address solubility challenges in in vivo studies?

- Prodrug design : Esterification of the carboxylic acid group to improve bioavailability.

- Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles to enhance aqueous solubility .

Q. What are the best practices for validating its role in TRK kinase inhibition?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.